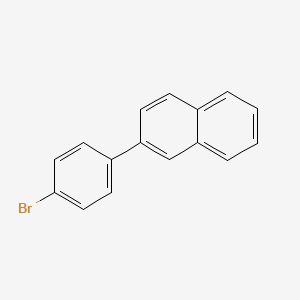2-(4-Bromophenyl)naphthalene
CAS No.: 22082-99-1
Cat. No.: VC2020743
Molecular Formula: C16H11B
Molecular Weight: 283.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 22082-99-1 |
|---|---|
| Molecular Formula | C16H11B |
| Molecular Weight | 283.16 g/mol |
| IUPAC Name | 2-(4-bromophenyl)naphthalene |
| Standard InChI | InChI=1S/C16H11Br/c17-16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H |
| Standard InChI Key | SAODOTSIOILVSO-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)Br |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)Br |
Introduction
Chemical Structure and Properties
Molecular Identity
2-(4-Bromophenyl)naphthalene has the molecular formula C₁₆H₁₁Br and a molecular weight of 283.16 g/mol. Its IUPAC name is 2-(4-bromophenyl)naphthalene, with synonyms including Naphthalene, 2-(4-bromophenyl)- and AS-78517 . The SMILES notation C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)Br accurately represents its structure .
Structural Features
The compound consists of a naphthalene scaffold (two fused benzene rings) with a bromine-substituted phenyl group at the 2-position. This substitution pattern influences its electronic properties, making it reactive toward nucleophilic aromatic substitution and cross-coupling reactions .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₁Br | |
| Molecular Weight | 283.16 g/mol | |
| InChIKey | SAODOTSIOILVSO-UHFFFAOYSA-N | |
| Melting Point | 131.0–135.0°C | |
| Purity (GC) | ≥98.0% | |
| Appearance | White/light yellow/orange powder |
Synthesis Methods
Williamson Ether Synthesis
A widely reported method involves the reaction of 2-naphthol with 4-bromophenyl halides in the presence of a strong base (e.g., NaOH) and a polar solvent (e.g., DMF or H₂O). The reaction proceeds via nucleophilic substitution, forming the ether linkage between the naphthol and bromophenyl groups .
Reaction Conditions:
-
Base: Sodium hydroxide
-
Solvent: Water or dimethylformamide
Electrophilic Cyclization
A novel approach documented in J. Org. Chem. (2013) employs CuCN-mediated cyclization of 4-(2-bromophenyl)-2-butenoates. This method achieves high yields of substituted naphthalene derivatives through isomerization, cyclization, and aromatization steps .
Key Steps:
-
Olefin Isomerization: Rearrangement of the starting ester.
-
Intramolecular Cyclization: Formation of the naphthalene core.
-
Aromatization: Dehydration to stabilize the aromatic system .
Stříbrný Reduction
Less commonly used, this method reduces 2-naphthyl bromide using hydrogen and a palladium catalyst (e.g., Pd/C). While effective, it is often bypassed due to higher costs and complexity .
Physical and Chemical Properties
Thermodynamic Properties
The compound exhibits a melting point of 131–135°C, consistent across commercial suppliers like TCI America and Sigma-Aldrich . Its density is estimated at 1.381 ± 0.06 g/cm³, with a boiling point predicted around 394.3°C .
Reactivity
-
Nucleophilic Substitution: The bromine atom is susceptible to displacement by nucleophiles (e.g., Grignard reagents, amines).
-
Cross-Coupling: Participates in Suzuki-Miyaura or Buchwald-Hartwig reactions due to the aryl bromide moiety .
Spectral Data
-
¹H NMR: Peaks corresponding to aromatic protons (δ 7.0–8.5 ppm) and coupling patterns indicative of the naphthalene system.
Industrial and Research Applications
Pharmaceutical Intermediates
2-(4-Bromophenyl)naphthalene serves as a precursor in synthesizing anti-inflammatory, antidepressant, and anticancer agents. Its bromine atom facilitates further functionalization, enabling access to complex molecular architectures .
OLED Materials
A critical role in organic light-emitting diodes (OLEDs) is attributed to its ability to host electrophorescent properties. The naphthalene core enhances conjugation, improving charge transport and luminescence efficiency .
Dyes and Pigments
Modification of the bromophenyl group with electron-donating or withdrawing substituents generates diverse dyes. For example, sulfonation or nitration yields chromophores for textiles and plastics .
| Parameter | Guideline | Source |
|---|---|---|
| Storage | Room temperature, <15°C, dark | |
| HS Code | 2903.99.8001 | |
| Hazards | Irritant; avoid inhalation |
The compound is classified as non-hazardous under TSCA regulations but requires standard laboratory precautions. Safety Data Sheets (SDS) are provided by suppliers like TCI America and Sigma-Aldrich .
Research Frontiers
Sustainable Synthesis
Efforts to replace toxic solvents (e.g., DMF) with greener alternatives (e.g., ionic liquids) are ongoing. Microwave-assisted reactions and flow chemistry offer pathways to reduce reaction times and waste .
Material Science
Investigations into its use in organic semiconductors and sensory materials highlight its potential in next-generation electronics. Functionalization with phosphorescent groups could enhance OLED efficiency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume